N-(benzo[b][1]benzoxepin-5-ylmethyl)-N-methylprop-2-yn-1-amine;(E)-but-2-enedioic acid
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Overview
Description
N-(benzobbenzoxepin-5-ylmethyl)-N-methylprop-2-yn-1-amine;(E)-but-2-enedioic acid is a complex organic compound that belongs to the class of benzoxepin derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a benzoxepin core, which is a fused ring system containing both benzene and oxepin rings, and a prop-2-yn-1-amine moiety, which is linked to the benzoxepin core via a methyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(benzobbenzoxepin-5-ylmethyl)-N-methylprop-2-yn-1-amine typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Benzoxepin Core: The benzoxepin core can be synthesized through a cyclization reaction of an appropriate precursor, such as a substituted benzaldehyde and a suitable dienophile, under acidic or basic conditions.
Introduction of the Prop-2-yn-1-amine Moiety: The prop-2-yn-1-amine moiety can be introduced through a nucleophilic substitution reaction, where a suitable amine reacts with a halogenated derivative of the benzoxepin core.
Methylation: The final step involves the methylation of the amine group using a methylating agent such as methyl iodide or dimethyl sulfate.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of high-throughput screening techniques to identify the best reaction conditions, as well as the use of advanced purification methods such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-(benzobbenzoxepin-5-ylmethyl)-N-methylprop-2-yn-1-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups on the benzoxepin core or the prop-2-yn-1-amine moiety are replaced by other groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Halogenated derivatives, nucleophiles or electrophiles, solvents such as dichloromethane or ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids or ketones, while reduction may yield alcohols or amines.
Scientific Research Applications
N-(benzob
Chemistry: As a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: For its potential biological activities, such as anti-inflammatory, antioxidant, and antimicrobial properties.
Medicine: As a potential therapeutic agent for the treatment of various diseases, including neurological disorders and cancer.
Industry: In the development of new materials and as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(benzobbenzoxepin-5-ylmethyl)-N-methylprop-2-yn-1-amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, modulating their activity, and influencing cellular signaling pathways. For example, it may act as an agonist or antagonist at certain receptors, or as an inhibitor of specific enzymes involved in disease processes.
Comparison with Similar Compounds
N-(benzobbenzoxepin-5-ylmethyl)-N-methylprop-2-yn-1-amine can be compared with other benzoxepin derivatives and related compounds, such as:
Benzodiazepines: Known for their anxiolytic and sedative effects, benzodiazepines share some structural similarities with benzoxepin derivatives but differ in their specific pharmacological activities.
Indole Derivatives: Indole derivatives, such as indole-3-acetic acid, have diverse biological activities and are structurally distinct from benzoxepin derivatives.
Xylarinols: Xylarinols are rare naturally occurring benzoxepin derivatives with unique biological activities, such as radical scavenging and antifungal properties.
The uniqueness of N-(benzob
Properties
Molecular Formula |
C23H21NO5 |
---|---|
Molecular Weight |
391.4 g/mol |
IUPAC Name |
N-(benzo[b][1]benzoxepin-5-ylmethyl)-N-methylprop-2-yn-1-amine;(E)-but-2-enedioic acid |
InChI |
InChI=1S/C19H17NO.C4H4O4/c1-3-12-20(2)14-16-13-15-8-4-6-10-18(15)21-19-11-7-5-9-17(16)19;5-3(6)1-2-4(7)8/h1,4-11,13H,12,14H2,2H3;1-2H,(H,5,6)(H,7,8)/b;2-1+ |
InChI Key |
SQAZQLMBEHYFJA-WLHGVMLRSA-N |
Isomeric SMILES |
CN(CC#C)CC1=CC2=CC=CC=C2OC3=CC=CC=C31.C(=C/C(=O)O)\C(=O)O |
Canonical SMILES |
CN(CC#C)CC1=CC2=CC=CC=C2OC3=CC=CC=C31.C(=CC(=O)O)C(=O)O |
Origin of Product |
United States |
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